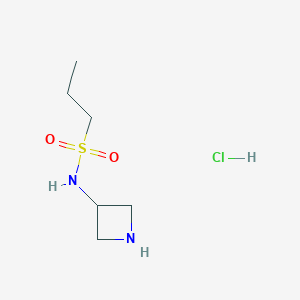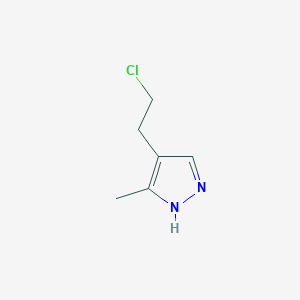
4-(2-Chlorethyl)-3-methyl-1H-pyrazol
Übersicht
Beschreibung
Compounds with a pyrazole core, such as “4-(2-chloroethyl)-3-methyl-1H-pyrazole”, are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(2-chloroethyl)-3-methyl-1H-pyrazole” would likely consist of a pyrazole ring substituted at the 4-position with a 2-chloroethyl group and at the 3-position with a methyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “4-(2-chloroethyl)-3-methyl-1H-pyrazole” are not available, compounds with a pyrazole core are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, where the chlorine atom in the 2-chloroethyl group could be replaced by other nucleophiles .
Wissenschaftliche Forschungsanwendungen
Gassensorik
Die Verbindung „4-(2-Chlorethyl)-3-methyl-1H-pyrazol“ wird bei der Entwicklung von Gassensoren verwendet . Insbesondere wird sie bei der Herstellung eines hochsensitiven und selektiven MEMS-Gassensors zur Erkennung toxischer und schädlicher Gase verwendet . Der Sensor zeichnet sich durch Langzeitstabilität und hohe Selektivität aus .
Umweltschutz
Die Verbindung spielt eine wichtige Rolle im Umweltschutz . Sie wird zum Nachweis und zur Überwachung toxischer und schädlicher Gase eingesetzt, was für die Erhaltung einer gesunden Umwelt unerlässlich ist .
Industrielle Produktion
In der industriellen Produktion wird die Verbindung bei der Entwicklung von Gassensoren verwendet, die toxische und schädliche Gase detektieren können . Dies ist besonders wichtig in Industrien, in denen Arbeitnehmer solchen Gasen ausgesetzt sind .
Landwirtschaftliche Produktion
Ähnlich wie bei der industriellen Produktion wird die Verbindung auch in der landwirtschaftlichen Produktion zum Nachweis und zur Überwachung toxischer und schädlicher Gase eingesetzt .
Pharmazeutische Synthese
Die Verbindung „this compound“ wird als Zwischenprodukt für die Synthese von Pharmazeutika verwendet . So wird sie beispielsweise bei der Synthese von Floredil, Morinamid, Nimorazol und Pholcodine verwendet .
Agrochemische Zwischenprodukte
Die Verbindung wird auch als Zwischenprodukt bei der Herstellung von Agrochemikalien verwendet . Dies macht sie zu einem wichtigen Bestandteil der Landwirtschaft .
Farbstoffzwischenprodukte
In der Farbstoffindustrie wird die Verbindung als Zwischenprodukt bei der Herstellung von Farbstoffen verwendet . Dies macht sie zu einem entscheidenden Bestandteil bei der Herstellung verschiedener Farbstoffe .
Medizinische Forschung
Die Verbindung „this compound“ wird in der medizinischen Forschung eingesetzt, insbesondere bei der Untersuchung von Krebszellen . Sie wird bei der direkten Kondensation von Chlorethylpiperazin, Stickstofflostbenzaldehyd und Pyrrolantikrebsaktivität an Bel-7404-Leberkrebszellen verwendet .
Wirkmechanismus
- By directly attacking DNA, it prevents the strands from uncoiling and separating, which is essential for DNA replication. Consequently, affected cells can no longer divide .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is administered orally or intravenously. It distributes widely in tissues. The liver metabolizes it, forming active intermediates. Elimination occurs primarily through urine. The compound’s pharmacokinetics influence its efficacy and toxicity .
Result of Action
Action Environment
- The compound’s stability and efficacy may be influenced by factors such as pH, temperature, and light exposure. Optimal action occurs within specific physiological conditions. Proper storage and handling are crucial to maintain its effectiveness .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(2-3-7)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOYPFJXPCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492634.png)
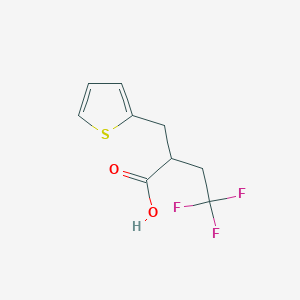
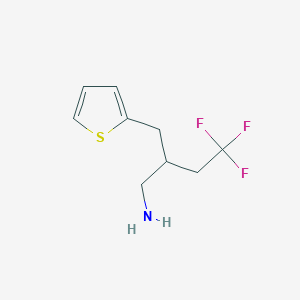
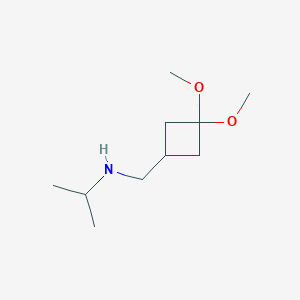



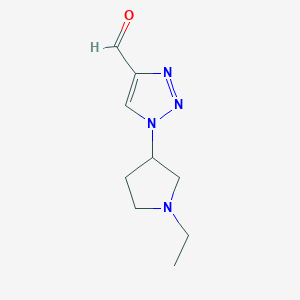
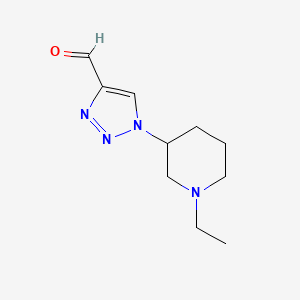
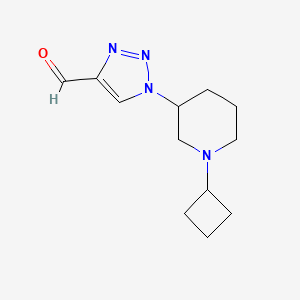
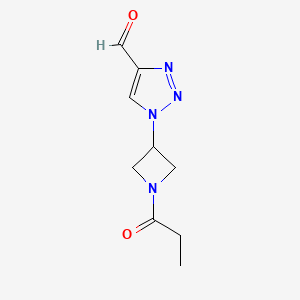
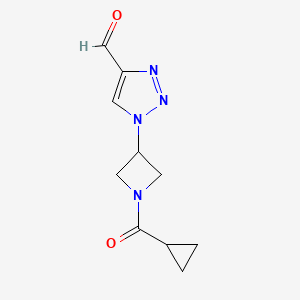
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
